molecular formula C11H7F3N2O3 B6385952 (2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine CAS No. 1261987-27-2

(2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine

Cat. No.: B6385952
CAS No.: 1261987-27-2
M. Wt: 272.18 g/mol
InChI Key: MEXSPWXSUJBJRA-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions, and a trifluoromethoxyphenyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-trifluoromethoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl groups and the trifluoromethoxyphenyl moiety play crucial roles in binding to these targets, modulating their activity, and thereby exerting the compound’s effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.

    (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position, potentially affecting its reactivity and interactions.

Uniqueness: The presence of the trifluoromethoxy group in (2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine imparts unique electronic and steric properties, which can enhance its stability, reactivity, and binding affinity to biological targets compared to similar compounds without this group.

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-7-3-1-2-6(4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXSPWXSUJBJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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